molecular formula C11H12O4 B3415754 2-Benzylsuccinic acid CAS No. 36092-42-9

2-Benzylsuccinic acid

Cat. No.: B3415754
CAS No.: 36092-42-9
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-UHFFFAOYSA-N
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Description

2-Benzylsuccinic acid, also known as 2-benzylbutanedioic acid, is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of succinic acid where one of the hydrogen atoms on the second carbon atom is replaced by a benzyl group. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with succinic anhydride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsuccinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize this compound to benzilic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound to 2-benzylbutane-1,4-diol.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as ammonia or amines, to form amides or other derivatives.

Major Products Formed:

  • Benzilic Acid: Formed through oxidation.

  • 2-Benzylbutane-1,4-diol: Formed through reduction.

  • Amides: Formed through substitution reactions with amines.

Scientific Research Applications

2-Benzylsuccinic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: It serves as a precursor for the synthesis of various biologically active compounds.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-benzylsuccinic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes.

Comparison with Similar Compounds

  • 3-Benzylsuccinic acid

  • 4-Benzylsuccinic acid

  • Benzilic acid

  • 2-Benzylbutane-1,4-diol

Properties

IUPAC Name

2-benzylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859847
Record name 2-Benzylbutanedioic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-33-3, 36092-42-9
Record name Benzylsuccinic acid
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Record name Benzylsuccinic acid
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Record name 884-33-3
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Record name 2-Benzylbutanedioic acid
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Record name 2-benzylbutanedioic acid
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Record name DL-Benzylsuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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